

1-(Bromomethyl)-2-methylcyclopentene

synonyms and related compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Bromomethyl)-2-methylcyclopentene

Cat. No.: B6596684

[Get Quote](#)

An In-depth Technical Guide to **1-(Bromomethyl)-2-methylcyclopentene**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(Bromomethyl)-2-methylcyclopentene**, a valuable reagent in organic synthesis. We will delve into its chemical identity, outline a robust synthetic protocol based on established principles of allylic bromination, explore its characteristic reactivity as a versatile electrophile, and discuss its potential applications for researchers in chemistry and drug development.

Compound Identification and Physicochemical Properties

1-(Bromomethyl)-2-methylcyclopentene is a halogenated cyclic alkene. Its structure features a five-membered ring with a double bond between carbons 1 and 2. A bromomethyl group is attached to C1 and a methyl group to C2, making the bromine atom allylic to the double bond. This allylic positioning is the primary determinant of its chemical reactivity.

Table 1: Compound Identification and Properties

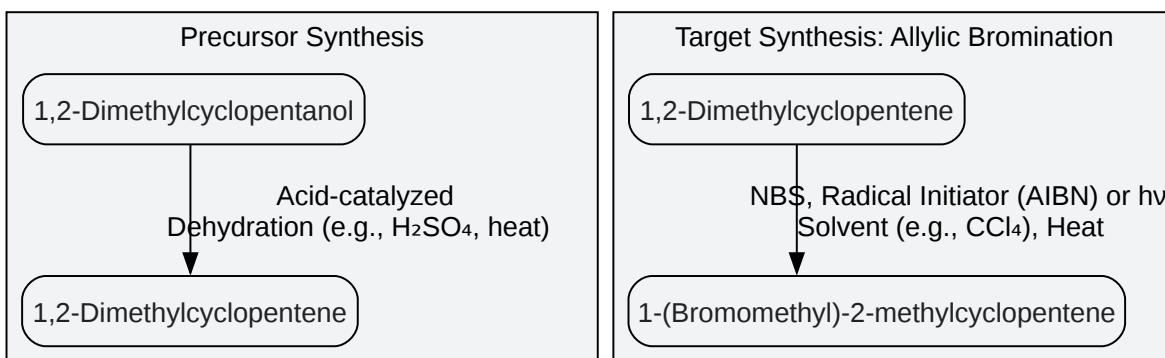
Identifier	Value	Source
IUPAC Name	1-(bromomethyl)-2-methylcyclopentene	[1]
CAS Number	99439-91-5	[1]
Molecular Formula	C ₇ H ₁₁ Br	[1]

| Molecular Weight | 175.07 g/mol | [\[1\]](#) |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.[\[1\]](#) Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this reagent in a well-ventilated fume hood.

- Flammable liquid and vapor (H226)
- Causes skin irritation (H315)
- Causes serious eye damage (H318)
- May cause respiratory irritation (H335)


Synthesis of **1-(Bromomethyl)-2-methylcyclopentene**

The most logical and efficient synthesis of **1-(Bromomethyl)-2-methylcyclopentene** involves the allylic bromination of a suitable precursor, 1,2-dimethylcyclopentene. The reagent of choice for this transformation is N-Bromosuccinimide (NBS).

Rationale for Synthetic Strategy

The key to this synthesis is the selective bromination at the allylic position (the methyl group attached to the double bond) without affecting the double bond itself. Direct addition of molecular bromine (Br₂) to an alkene typically results in electrophilic addition to form a vicinal

dibromide.[2] Using N-Bromosuccinimide (NBS) is the standard method to avoid this side reaction.[2][3] NBS serves as a source for a constant, low concentration of Br₂ through its reaction with trace amounts of HBr generated during the reaction.[4][5] This low concentration of Br₂ favors the radical chain mechanism required for allylic substitution over the ionic mechanism of electrophilic addition.[3] The reaction is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6]

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-(Bromomethyl)-2-methylcyclopentene**.

Experimental Protocol: Allylic Bromination of 1,2-Dimethylcyclopentene

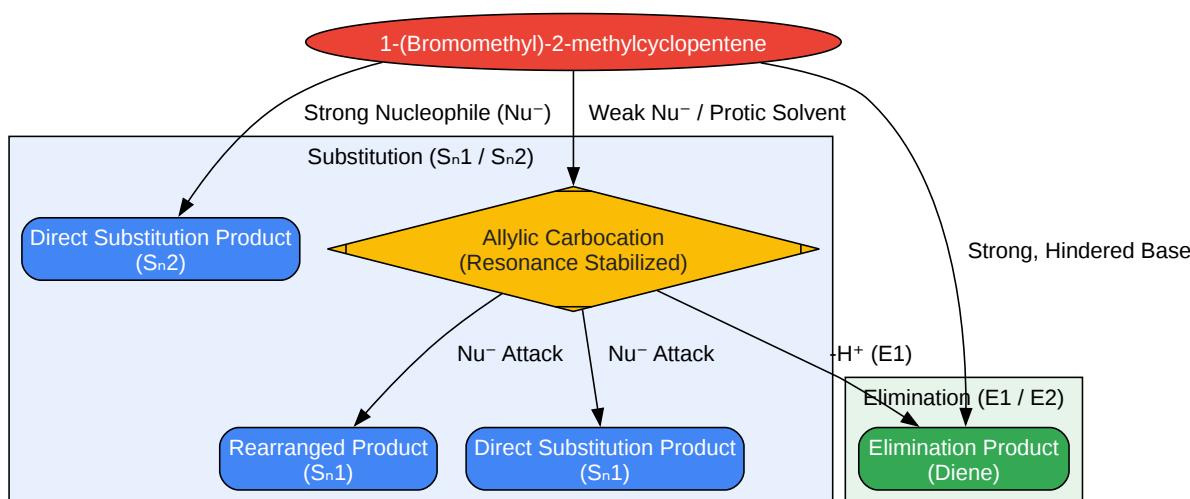
This protocol is based on the well-established Wohl-Ziegler reaction for allylic bromination.[6]

- Precursor Synthesis: The starting material, 1,2-dimethylcyclopentene, can be readily synthesized via the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol.[7]
- Reaction Setup: To a solution of 1,2-dimethylcyclopentene (1.0 eq) in an inert, anhydrous solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.1 eq).[6]
- Initiation: Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile). Alternatively, the flask can be irradiated with a UV lamp.[6]

- Reaction Conditions: The reaction mixture is heated to reflux (approx. 77°C for CCl₄) and stirred. The progress of the reaction can be monitored by GC-MS or TLC. A key visual indicator is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats to the surface.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.
- Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure **1-(Bromomethyl)-2-methylcyclopentene**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **1-(Bromomethyl)-2-methylcyclopentene** stems from its nature as an allylic bromide. This functionality makes it an excellent electrophile for a variety of nucleophilic substitution and elimination reactions.


Nucleophilic Substitution Reactions (S_n1 and S_n2)

The compound can react with nucleophiles via both S_n1 and S_n2 pathways.

- S_n2 Pathway: Strong, unhindered nucleophiles will favor a direct S_n2 displacement of the bromide, yielding a single product where the nucleophile is attached to the methylene carbon.
- S_n1 Pathway: In the presence of weak nucleophiles or protic solvents (solvolytic), the reaction can proceed through an S_n1 mechanism.^[8] The departure of the bromide ion generates a resonance-stabilized allylic carbocation. This delocalized cation has two resonance structures, allowing the nucleophile to attack at two different positions. This can lead to a mixture of constitutional isomers: the direct substitution product and a rearranged product.^[9] For instance, heating the compound in methanol can produce both 1-(methoxymethyl)-2-methylcyclopent-1-ene and 3-methoxy-1,2-dimethylcyclopent-1-ene.^[8] ^[10]

Elimination Reactions (E1 and E2)

When treated with a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction is favored, leading to the formation of 1,2-dimethylenecyclopentane. Under S_n1 conditions, E1 elimination can also occur as a competing pathway to substitution, leading to the same diene product.

[Click to download full resolution via product page](#)

Caption: General reactivity of **1-(Bromomethyl)-2-methylcyclopentene** with nucleophiles/bases.

Applications in Organic Synthesis

The diverse reactivity of **1-(Bromomethyl)-2-methylcyclopentene** makes it a useful building block for introducing the (2-methylcyclopent-1-en-1-yl)methyl moiety into larger molecules. This is particularly relevant in:

- Drug Discovery: The cyclopentene ring is a common structural motif in natural products and pharmaceuticals.^{[11][12]} This reagent provides a direct route to incorporate a functionalized

cyclopentene scaffold.

- Materials Science: As a reactive monomer or cross-linking agent, it could be used in the synthesis of specialized polymers.
- Total Synthesis: It serves as a versatile intermediate for constructing more complex molecular architectures through carbon-carbon and carbon-heteroatom bond-forming reactions.

Conclusion

1-(Bromomethyl)-2-methylcyclopentene is a reactive allylic halide whose chemistry is governed by the interplay of substitution and elimination pathways. Its synthesis is straightforwardly achieved via the selective allylic bromination of 1,2-dimethylcyclopentene using N-Bromosuccinimide. Understanding its reactivity, particularly the potential for allylic rearrangement under S_N1 conditions, is crucial for its effective application in research and development. This guide provides the foundational knowledge for scientists to confidently synthesize and utilize this versatile chemical intermediate.

References

- Vertex AI Search. (n.d.). Synthesis of 1,2-Dimethylcyclopentane from Methylcyclopentane.
- Homework.Study.com. (n.d.). Suggest an experimental procedure that could be used to synthesise 1,2-dimethylcyclopentene from 1,2-dimethylcyclopentanol.
- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- PubChem. (n.d.). **1-(Bromomethyl)-2-methylcyclopentene**.
- Chegg.com. (2019). Solved (g) When **1-(bromomethyl)-2-methylcyclopentene** is.
- PubChem. (n.d.). 1-(Bromomethyl)-2-methylcyclopentane.
- PubChem. (n.d.). 1-Bromo-2-methylcyclopentane.
- Homework.Study.com. (n.d.). When 1-bromo-2-methylcyclopentane undergoes solvolysis in methanol, five major products are formed.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
- Scribd. (n.d.). Allylic Bromination of Alkanes Using NBS.
- National Institutes of Health. (n.d.). Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes.

- Pearson. (n.d.). Propose the synthesis of the given compound using 1,2-dimethylcyclopent-1-ene as the starting material.
- Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement.
- Chegg.com. (2016). Solved A **1-(bromomethyl)-2-methylcyclopentene**, heated in.
- Master Organic Chemistry. (2013). What is Allylic Bromination?.
- ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(Bromomethyl)-2-methylcyclopentene | C7H11Br | CID 10986785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. scribd.com [scribd.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. chegg.com [chegg.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solved A 1-(bromomethyl)-2-methylcyclopentene, heated in | Chegg.com [chegg.com]
- 11. Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [1-(Bromomethyl)-2-methylcyclopentene synonyms and related compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6596684#1-bromomethyl-2-methylcyclopentene-synonyms-and-related-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com